4-烯丙氧基苯基硼酸

描述

4-Allyloxyphenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their utility in various chemical reactions and as building blocks in organic synthesis. While the provided papers do not directly discuss 4-allyloxyphenylboronic acid, they do provide insights into the properties and reactivities of related phenylboronic acid derivatives. These compounds are characterized by the presence of a boronic acid group (-B(OH)2) attached to a phenyl ring, which can be further substituted with various functional groups, such as allyloxy groups, to modulate their chemical behavior.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds . The synthesis of 4-iodophenylboronic acid, for example, demonstrates the potential for creating boronic acid compounds that can serve as enhancers in biochemical assays . Similarly, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids shows the versatility of boronic acids in generating new building blocks for drug development .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal structures of various 4-halophenylboronic acids have been characterized, revealing the importance of hydrogen bonding and halogen interactions in their solid-state architecture . Additionally, DFT and ab initio HF calculations can provide detailed insights into the molecular geometry, vibrational frequencies, and chemical shift assignments of these compounds .

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis. They participate in hydroarylation reactions to form arylcoumarins, which are compounds with biological activity . The ortho-substituent on phenylboronic acids can influence the catalytic activity in dehydrative condensation reactions, demonstrating the importance of substituent positioning on the phenyl ring . Moreover, phenylboronic acids can be used in the design of supramolecular assemblies, taking advantage of their ability to form hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their molecular structure. The presence of the boronic acid group imparts certain characteristics, such as the ability to form reversible covalent bonds with diols, which is a key feature in their application in sensing and material science. The substituents on the phenyl ring can alter properties like solubility, stability, and reactivity. For example, the introduction of halogen atoms can enhance the chemiluminescent properties of the compound, as seen with 4-iodophenylboronic acid . The synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid highlights the compatibility and functional group tolerance of these compounds, which is beneficial for their use in complex chemical environments .

科学研究应用

传感应用

4-烯丙氧基苯基硼酸: 由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用的能力,被广泛用于传感应用中。这种相互作用对于均相测定和异相检测系统的开发至关重要。 该化合物可用于传感材料的界面或本体样品中,为检测方法提供了灵活性 .

生物标记

4-烯丙氧基苯基硼酸的硼酸部分在生物标记技术中起着重要作用。 它对二醇的亲和性使其适合标记生物分子,这对于追踪和分析生物过程至关重要 .

蛋白质操控和修饰

研究人员利用4-烯丙氧基苯基硼酸进行蛋白质操控和修饰。 该化合物的硼酸基团可以与蛋白质形成可逆的共价键,从而使蛋白质结构在各种研究中得以暂时修饰 .

分离技术

在分离技术中,4-烯丙氧基苯基硼酸用于促进糖化分子的电泳。 其选择性结合特性使得能够有效地分离复杂混合物,这在糖蛋白和其他糖缀合物的分析中尤其有用 .

治疗剂的开发

4-烯丙氧基苯基硼酸的独特特性正在被探索用于治疗剂的开发。 它与各种生物分子相互作用的能力为创建新的药物递送系统和靶向机制提供了可能性 .

材料科学

4-烯丙氧基苯基硼酸: 作为微粒和聚合物的构建块。这些材料在分析方法和控制释放系统(如胰岛素递送装置)中具有应用。 硼酸成分在这些材料对环境变化的响应性中起着至关重要的作用 .

安全和危害

未来方向

While specific future directions for 4-Allyloxyphenylboronic acid were not found, boronic acids are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

作用机制

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence the function of these targets .

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .

Action Environment

The action, efficacy, and stability of 4-Allyloxyphenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .

生化分析

Biochemical Properties

4-Allyloxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This interaction is crucial in the development of sensors and drug delivery systems. The ability of 4-Allyloxyphenylboronic acid to bind with biomolecules makes it a valuable tool in biochemical research and applications.

Cellular Effects

The effects of 4-Allyloxyphenylboronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, 4-Allyloxyphenylboronic acid has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, 4-Allyloxyphenylboronic acid exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of 4-Allyloxyphenylboronic acid involves complex interactions that ultimately lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Allyloxyphenylboronic acid can change over time due to its stability and degradation . Studies have shown that this compound is relatively stable under inert atmosphere and at low temperatures (2-8°C). Prolonged exposure to environmental factors such as light and oxygen can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of controlled experimental conditions when working with 4-Allyloxyphenylboronic acid.

Dosage Effects in Animal Models

The effects of 4-Allyloxyphenylboronic acid vary with different dosages in animal models . At low doses, it can modulate enzyme activity and metabolic pathways without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including liver and kidney damage. Threshold effects have been identified, indicating the importance of dose optimization in experimental and therapeutic applications.

Metabolic Pathways

4-Allyloxyphenylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors . It can influence the glycolytic pathway, citric acid cycle, and other metabolic processes by modulating enzyme activity and metabolite levels. The compound’s role in these pathways highlights its potential as a tool for studying metabolic regulation and flux.

Transport and Distribution

Within cells and tissues, 4-Allyloxyphenylboronic acid is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biochemical activity and function. Understanding the transport and distribution mechanisms of 4-Allyloxyphenylboronic acid is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Allyloxyphenylboronic acid is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the endoplasmic reticulum or mitochondria, influencing processes such as protein folding and energy metabolism. The precise localization of 4-Allyloxyphenylboronic acid within cells is essential for understanding its function and optimizing its applications.

属性

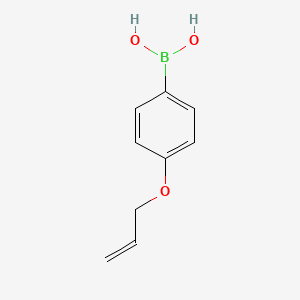

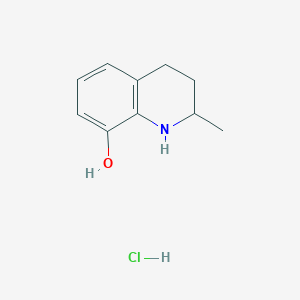

IUPAC Name |

(4-prop-2-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6,11-12H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFUGGFJBSCHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611156 | |

| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1117776-68-7 | |

| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Allyloxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)